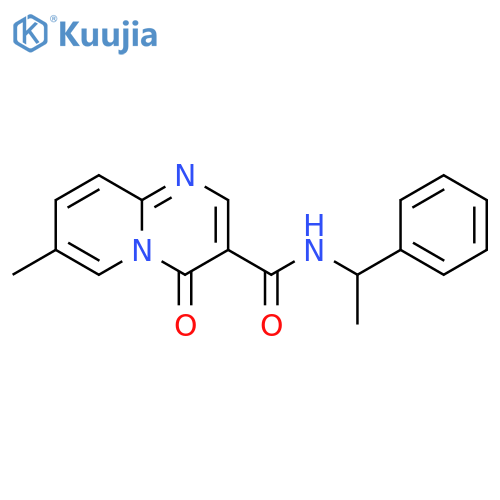

Cas no 877649-30-4 (7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido1,2-apyrimidine-3-carboxamide)

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido1,2-apyrimidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido1,2-apyrimidine-3-carboxamide

- CCG-68121

- NCGC00112438-01

- SR-01000021211-1

- C720-0441

- SR-01000021211

- HMS1835H17

- AKOS001862694

- 877649-30-4

- 7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- 7-methyl-4-oxo-N-(1-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide

- CHEMBL1529100

- F2529-0025

-

- インチ: 1S/C18H17N3O2/c1-12-8-9-16-19-10-15(18(23)21(16)11-12)17(22)20-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,20,22)

- InChIKey: IYEZCSYDYHSCHH-UHFFFAOYSA-N

- ほほえんだ: C12C=CC(C)=CN1C(=O)C(C(NC(C1=CC=CC=C1)C)=O)=CN=2

計算された属性

- せいみつぶんしりょう: 307.132076794g/mol

- どういたいしつりょう: 307.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 637

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido1,2-apyrimidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2529-0025-3mg |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

877649-30-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2529-0025-15mg |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

877649-30-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2529-0025-1mg |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

877649-30-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2529-0025-2mg |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

877649-30-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2529-0025-25mg |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

877649-30-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2529-0025-30mg |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

877649-30-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2529-0025-4mg |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

877649-30-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2529-0025-5μmol |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

877649-30-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2529-0025-5mg |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

877649-30-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2529-0025-10μmol |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

877649-30-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido1,2-apyrimidine-3-carboxamide 関連文献

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido1,2-apyrimidine-3-carboxamideに関する追加情報

Comprehensive Overview of 7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS No. 877649-30-4)

The compound 7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS No. 877649-30-4) is a specialized heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrido[1,2-a]pyrimidine core, has garnered attention for its potential applications in drug discovery, particularly in targeting enzyme inhibition and modulating cellular pathways. Researchers are increasingly exploring its derivatives for their bioactivity, making it a subject of interest in modern medicinal chemistry.

One of the key features of 7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is its carboxamide functional group, which enhances its binding affinity to biological targets. This property aligns with current trends in small-molecule drug development, where researchers prioritize compounds with high selectivity and low toxicity. The compound's phenylethyl moiety further contributes to its lipophilicity, improving membrane permeability—a critical factor in optimizing drug candidates for oral bioavailability.

In the context of AI-driven drug discovery, CAS No. 877649-30-4 has been flagged as a promising scaffold for virtual screening. Computational models predict its potential interactions with kinase and G-protein-coupled receptor (GPCR) targets, which are hot topics in oncology and neurology research. This aligns with frequent search queries like "pyrido[1,2-a]pyrimidine derivatives in cancer therapy" or "small molecules for neurodegenerative diseases." Such applications position this compound as a versatile tool for addressing unmet medical needs.

The synthesis of 7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions, including cyclocondensation and amide coupling. Recent advancements in green chemistry have spurred interest in optimizing its production to reduce environmental impact—a growing concern among researchers and manufacturers. Discussions around "sustainable synthesis of heterocyclic compounds" frequently highlight such innovations, reflecting broader industry shifts toward eco-friendly practices.

From a commercial perspective, CAS No. 877649-30-4 is primarily supplied to research institutions and pharmaceutical developers. Its niche application spectrum has led to specialized distribution channels, with suppliers emphasizing high-purity batches for reproducible experimental results. Quality control protocols for this compound often include HPLC and NMR verification, addressing the demand for rigorous analytical standards in preclinical studies.

Looking ahead, the scientific community anticipates expanded studies on 7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide's mechanism of action. With the rise of precision medicine, this compound could play a role in developing targeted therapies for genetically defined patient subgroups. Its structural flexibility also makes it a candidate for proteolysis-targeting chimera (PROTAC) designs—an emerging strategy in drug development that dominates current literature searches.

In summary, 7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide represents a compelling case study at the intersection of traditional medicinal chemistry and cutting-edge drug discovery technologies. Its dual relevance to both fundamental research and applied therapeutics ensures continued interest across academic and industrial sectors, solidifying its position as a valuable asset in the quest for novel bioactive molecules.

877649-30-4 (7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido1,2-apyrimidine-3-carboxamide) 関連製品

- 720677-75-8(ethyl 4-3-(5-ethylfuran-2-yl)propanamidobenzoate)

- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)

- 335193-70-9(BDP R6G NHS ester)

- 212778-67-1(3-Phenyl-4-(phenylethynyl)cinnoline)

- 2229523-59-3(1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoroethan-1-ol)

- 1954-91-2(3-Hydroxybutyranilide)

- 1804336-03-5(6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)

- 877652-81-8(2-{(2-methylphenyl)methylsulfanyl}-3-(2-phenylethyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)

- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)